molecular formula C21H16O5 B15287592 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate

2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate

Cat. No.: B15287592
M. Wt: 348.3 g/mol
InChI Key: CZYXNGZMDCJSCL-UHFFFAOYSA-N
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Description

2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate is a chemical compound with a unique molecular structure. It is known for its versatility and reactivity, making it valuable in various scientific and industrial applications. The compound has a molecular weight of 348.349 g/mol and is often used in research due to its distinct properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate typically involves the esterification of phenyl 2-hydroxybenzoate with phenylmethoxycarbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for its analgesic and anti-inflammatory properties.

    Industry: In the production of polymers, adhesives, and coatings

Mechanism of Action

The mechanism of action of 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-hydroxybenzoate
  • Phenylmethoxycarbonyl chloride
  • 2-Hydroxybenzoic acid

Comparison

Compared to similar compounds, 2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate is unique due to its dual functional groups, which provide a combination of reactivity and selectivity. This makes it more versatile in various chemical reactions and applications .

Properties

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

(2-phenylmethoxycarbonylphenyl) 2-hydroxybenzoate

InChI

InChI=1S/C21H16O5/c22-18-12-6-4-10-16(18)21(24)26-19-13-7-5-11-17(19)20(23)25-14-15-8-2-1-3-9-15/h1-13,22H,14H2

InChI Key

CZYXNGZMDCJSCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2OC(=O)C3=CC=CC=C3O

Origin of Product

United States

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